molecular formula C12H11NOS B11724107 2-Thienyl p-tolyl ketone oxime

2-Thienyl p-tolyl ketone oxime

Katalognummer: B11724107
Molekulargewicht: 217.29 g/mol
InChI-Schlüssel: RNIHSJJEPWOUKG-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-[(4-METHYLPHENYL)(THIOPHEN-2-YL)METHYLIDENE]HYDROXYLAMINE is a compound that features a combination of a thiophene ring and a methylphenyl group linked by a methylene bridge to a hydroxylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[(4-METHYLPHENYL)(THIOPHEN-2-YL)METHYLIDENE]HYDROXYLAMINE typically involves the condensation of 4-methylbenzaldehyde with thiophene-2-carbaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-[(4-METHYLPHENYL)(THIOPHEN-2-YL)METHYLIDENE]HYDROXYLAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(Z)-N-[(4-METHYLPHENYL)(THIOPHEN-2-YL)METHYLIDENE]HYDROXYLAMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and conductive polymers.

Wirkmechanismus

The mechanism of action of (Z)-N-[(4-METHYLPHENYL)(THIOPHEN-2-YL)METHYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Methylphenyl)thiophene: A structurally related compound with similar aromatic rings but lacking the hydroxylamine group.

    2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Another related compound with a thiophene ring and a methylene bridge but different substituents.

Uniqueness

(Z)-N-[(4-METHYLPHENYL)(THIOPHEN-2-YL)METHYLIDENE]HYDROXYLAMINE is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable target for further research and development.

Eigenschaften

Molekularformel

C12H11NOS

Molekulargewicht

217.29 g/mol

IUPAC-Name

(NE)-N-[(4-methylphenyl)-thiophen-2-ylmethylidene]hydroxylamine

InChI

InChI=1S/C12H11NOS/c1-9-4-6-10(7-5-9)12(13-14)11-3-2-8-15-11/h2-8,14H,1H3/b13-12+

InChI-Schlüssel

RNIHSJJEPWOUKG-OUKQBFOZSA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C(=N\O)/C2=CC=CS2

Kanonische SMILES

CC1=CC=C(C=C1)C(=NO)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.